Mc-Val-Ala-PAB
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Overview
Description
Mechanism of Action
Target of Action
Mc-Val-Ala-PAB is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of these ADCs are specific antigens on the surface of cancer cells .
Mode of Action
The this compound linker is designed to be cleavable, allowing the cytotoxic drug payload to be released inside the target cell . The ADC binds to the antigen on the cancer cell surface, initiating internalization through the endocytic pathway . Following lysosomal degradation, the payload is released in a biologically active form .
Biochemical Pathways
The cleavage of the this compound linker and the release of the drug payload occur in the lysosome of the target cell . This process is mediated by cathepsin B and related enzymes present in the lysosome . The released drug then exerts its cytotoxic effect, leading to the death of the cancer cell .
Pharmacokinetics
The this compound linker plays a crucial role in the pharmacokinetics of the ADC. It is designed to be stable in circulation, protecting the drug payload from premature release . This enhances the bioavailability of the drug, ensuring that a sufficient amount reaches the target cells. Upon internalization into the target cell, the linker is cleaved, releasing the drug payload .
Result of Action
The primary result of the action of an ADC with the this compound linker is the targeted killing of cancer cells . By delivering the cytotoxic drug directly to the cancer cells, the ADC can effectively kill these cells while minimizing damage to healthy cells .
Action Environment
The action of the this compound linker and the ADC is influenced by several environmental factors. The stability of the linker in circulation is crucial for the effective delivery of the drug payload . Additionally, the presence of specific enzymes in the lysosome of the target cell is necessary for the cleavage of the linker and the release of the drug . The expression of the target antigen on the surface of the cancer cells also influences the efficacy of the ADC .
Biochemical Analysis
Biochemical Properties
The Mc-Val-Ala-PAB linker plays a crucial role in the biochemical reactions of ADCs. It is designed to be stable in the bloodstream but to release the drug once inside the target cell . The cleavage of the linker is typically mediated by enzymes present in the lysosomes of the target cells . The exact enzymes and biomolecules that this compound interacts with can vary depending on the specific ADC it is part of .
Cellular Effects
The effects of this compound on cells are primarily through its role in ADCs. Once the ADC is internalized by the target cell, the this compound linker is cleaved, releasing the drug . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism, depending on the specific drug used .
Molecular Mechanism
The molecular mechanism of action of this compound involves its cleavage to release the drug within the target cell . This cleavage is typically mediated by enzymes present in the lysosomes of the target cells . The released drug can then interact with its target, which could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This is primarily due to the stability and degradation of the linker. The this compound linker is designed to be stable in the bloodstream but to degrade once inside the target cell . The long-term effects of this compound on cellular function would primarily be due to the effects of the drug it releases .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This is typically studied in the context of the ADC it is part of. Higher doses of the ADC can lead to increased drug delivery to the target cells, but may also lead to increased side effects .
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to its role in ADCs. Once the ADC is internalized by the target cell, the this compound linker is cleaved, releasing the drug . The drug can then be metabolized by the cell. The specific metabolic pathways involved can vary depending on the specific drug used .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are primarily through its role in ADCs. The ADC is designed to bind to specific cells, leading to its internalization . Once inside the cell, the this compound linker is cleaved, releasing the drug .
Subcellular Localization
The subcellular localization of this compound is primarily within the lysosomes of cells. This is where the cleavage of the linker typically occurs, releasing the drug . The released drug can then localize to its site of action, which could be in various compartments or organelles depending on the specific drug used .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mc-Val-Ala-PAB involves several steps:
Formation of Maleimidocaproyl (MC) Group: The maleimide group is introduced through a reaction between maleic anhydride and an amine-containing compound.
Coupling with Valine and Alanine: The valine and alanine dipeptide is synthesized using standard peptide coupling reactions, typically involving carbodiimide reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Attachment of Para-Aminobenzyl (PAB) Group: The para-aminobenzyl group is attached to the dipeptide through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale reactors are used to carry out the reactions under controlled conditions.
Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Mc-Val-Ala-PAB undergoes several types of chemical reactions:
Cleavage Reactions: The compound is designed to be cleaved by specific enzymes such as cathepsin B, which is overexpressed in cancer cells.
Substitution Reactions: The para-aminobenzyl group can undergo nucleophilic substitution reactions, allowing for the attachment of various cytotoxic drugs.
Common Reagents and Conditions
Cleavage Reactions: Enzymatic cleavage is typically carried out under physiological conditions (pH 7.4, 37°C) using cathepsin B or other proteases.
Substitution Reactions: Nucleophilic substitution reactions are carried out using nucleophiles such as amines or thiols under mild conditions (room temperature, neutral pH).
Major Products Formed
The major products formed from the cleavage of this compound include the free cytotoxic drug and the cleaved linker components, which are typically non-toxic .
Scientific Research Applications
Mc-Val-Ala-PAB has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Mc-Val-Cit-PAB: Another cleavable linker used in ADCs, featuring a valine-citrulline dipeptide instead of valine-alanine.
Mc-Val-Ala-PAB-PNP: A variant of this compound with a para-nitrophenyl group, used for different conjugation strategies.
Uniqueness
This compound is unique due to its specific cleavage by cathepsin B, providing high selectivity and minimizing off-target effects. Its design allows for the efficient release of the cytotoxic drug within the target cancer cells, enhancing the therapeutic efficacy of ADCs .
Properties
IUPAC Name |
6-(2,5-dioxopyrrol-1-yl)-N-[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O6/c1-16(2)23(28-20(31)7-5-4-6-14-29-21(32)12-13-22(29)33)25(35)26-17(3)24(34)27-19-10-8-18(15-30)9-11-19/h8-13,16-17,23,30H,4-7,14-15H2,1-3H3,(H,26,35)(H,27,34)(H,28,31)/t17-,23-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMSURYLURICHN-SBUREZEXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN2C(=O)C=CC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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